molecular formula C9H18Cl2N4 B12072820 1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B12072820
M. Wt: 253.17 g/mol
InChI Key: ACYMWLCJNBWWPF-UHFFFAOYSA-N
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Description

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride is a heterocyclic organic compound featuring a pyrazole core substituted with a piperidine moiety and an amine group. The pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) is functionalized at the 1-position with a piperidin-3-ylmethyl group and at the 4-position with an amine. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C₉H₁₇Cl₂N₅, with a molecular weight of 266.18 g/mol (estimated based on structural analogs in ).

The pyrazole-amine scaffold is structurally analogous to bioactive molecules reported in kinase inhibitors and anti-inflammatory agents (), suggesting its relevance in medicinal chemistry.

Properties

Molecular Formula

C9H18Cl2N4

Molecular Weight

253.17 g/mol

IUPAC Name

1-(piperidin-3-ylmethyl)pyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C9H16N4.2ClH/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8;;/h5,7-8,11H,1-4,6,10H2;2*1H

InChI Key

ACYMWLCJNBWWPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C=C(C=N2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with pyrazole derivatives. One common method includes the use of a piperidine derivative, such as 1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl, which is then reacted with a pyrazole derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of protective groups, catalysts, and purification methods to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms.

Scientific Research Applications

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents, molecular weight, and biological activity are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyrazole Position) Molecular Formula Molecular Weight (g/mol) Key Features/Activity Reference
1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride 1: Piperidin-3-ylmethyl; 4: NH₂ C₉H₁₇Cl₂N₅ 266.18 Enhanced solubility (dihydrochloride salt); flexible piperidine may improve target binding. [5, 7]
1-(Piperidin-4-yl)-1H-pyrazol-4-amine 1: Piperidin-4-yl; 4: NH₂ C₈H₁₄N₄ 166.23 Lacks dihydrochloride salt; lower solubility. Piperidine positional isomer may alter conformational dynamics. [5]
1-(p-Tolyl)-3-tert-butyl-1H-pyrazol-5-amine 1: p-Tolyl; 5: NH₂ C₁₃H₁₇N₃ 215.30 High TNF-α inhibitory activity (IC₅₀ < 100 nM). Bulky tert-butyl and p-tolyl groups critical for potency. [2]
1-Ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride 1: Ethyl; 4: N-substituted pyrrolidine-ethyl C₁₂H₂₄Cl₂N₄ 281.2 Chiral pyrrolidine group may enhance enantioselective binding. Dihydrochloride improves bioavailability. [6]
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride 4: CH₂NH(CH₃); 3: CH₃ C₆H₁₄Cl₂N₃ 223.11 Compact structure with methylamine side chain; used in material science for thermal stability. Lower molecular weight favors diffusion in polymers. [8]
1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride 1: (4-Methoxyphenoxy)methyl; 4: NH₂ C₁₁H₁₄ClN₃O₂ 255.71 Aromatic methoxyphenoxy group increases lipophilicity; may reduce CNS penetration compared to piperidine analogs. [3]

Key Findings:

Positional Isomerism : The piperidine substitution at the 3-position (target compound) versus the 4-position () alters spatial orientation. Piperidin-3-ylmethyl may offer better steric compatibility with hydrophobic enzyme pockets compared to the 4-isomer .

Salt Forms: Dihydrochloride salts (target compound, ) consistently exhibit higher solubility than non-salt analogs, critical for in vivo applications .

Biological Activity :

  • The p-tolyl and tert-butyl groups in compounds are essential for TNF-α inhibition, whereas the target compound’s piperidine group may prioritize different target interactions (e.g., GPCRs or kinases) .
  • Chiral centers (e.g., in ’s pyrrolidine derivative) can enhance selectivity but complicate synthesis .

Lipophilicity vs. Solubility: Bulky aromatic groups (e.g., 4-methoxyphenoxy in ) increase lipophilicity but may reduce aqueous solubility, whereas piperidine balances both properties .

Biological Activity

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. Characterized by its unique structure, which includes a piperidine ring and a pyrazole moiety, this compound has been investigated for various therapeutic applications, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H20Cl2N4
  • Molecular Weight : 267.20 g/mol
  • Structure : The compound features a piperidine ring attached to a pyrazole structure, which contributes to its biological activity.

The primary mechanism of action for 1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride involves its role as an enzyme inhibitor. It has been shown to interact with specific kinases, modulating their activity by binding to either active or allosteric sites. This interaction can influence various biochemical pathways, making it a candidate for therapeutic applications in treating diseases such as cancer and neurological disorders.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various kinases involved in disease pathways. For instance:

  • Serine/Threonine Kinases : The compound has been shown to inhibit serine/threonine kinases, which play crucial roles in cell signaling and regulation of cellular processes.

Antimicrobial Activity

1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride also demonstrates antimicrobial properties. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus75
Escherichia coli125
Pseudomonas aeruginosa150

Case Studies

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of 1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride:

  • Neuroprotective Effects : A study demonstrated that related pyrazole derivatives exhibit neuroprotective effects in models of neurodegenerative diseases by inhibiting specific kinases involved in neuronal apoptosis.
  • Anticancer Activity : Research on structurally related compounds has shown promising results in inhibiting cancer cell proliferation through targeted kinase inhibition, suggesting similar potential for 1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride.

Comparative Analysis with Similar Compounds

The biological activity of 1-(Piperidin-3-ylmethyl)-1H-pyrazol-4-amine dihydrochloride can be compared with other compounds sharing structural similarities:

Compound Name Structural Features Biological Activity
1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amineMethyl group on the pyrazoleModerate kinase inhibition
4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochlorideMorpholine ring includedAntimicrobial and anticancer properties
3-(4-Methylpiperidin-1-yl)-1H-pyrazole-4-amineVaries in substituent positioningLower potency compared to the target compound

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